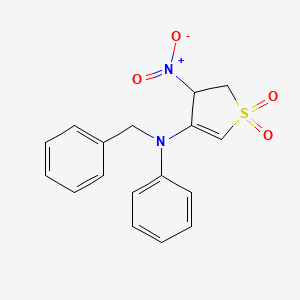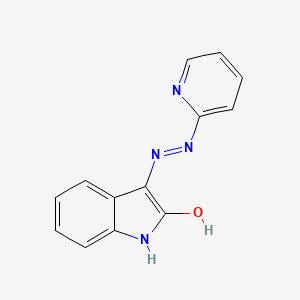![molecular formula C17H19NO3S B5157226 N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5157226.png)
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide, also known as FMME, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer therapy and neuroprotection.
作用机制
The mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide involves the activation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the Nrf2-ARE pathway. N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide activates these pathways by binding to specific receptors on the cell membrane, which triggers downstream signaling events.
Biochemical and Physiological Effects:
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis in cancer cells, and protects neurons from oxidative stress and glutamate-induced toxicity. N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide also induces the expression of various antioxidant enzymes, which protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide in lab experiments is its high yield and purity. N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide can be synthesized in large quantities and purified by column chromatography, which ensures its purity and quality. However, one of the limitations of using N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide in lab experiments is its limited solubility in water. N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide is soluble in organic solvents, such as dichloromethane and dimethyl sulfoxide (DMSO), but its solubility in water is limited. This can make it difficult to use N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide in certain experiments that require aqueous solutions.
未来方向
There are several future directions for the study of N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide. One direction is to investigate its potential in other therapeutic areas, such as inflammation and cardiovascular disease. Another direction is to develop more efficient synthesis methods for N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide, which can improve its yield and purity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer and neuroprotective effects of N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide, which can provide insights into its potential as a therapeutic agent.
Conclusion:
In conclusion, N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide is a chemical compound that has shown promising results in various scientific research applications, including cancer therapy and neuroprotection. Its mechanism of action involves the activation of various signaling pathways, and it has various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide that can provide insights into its potential as a therapeutic agent.
合成方法
The synthesis of N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide involves the reaction of 2-(furan-2-ylmethylthio)ethanamine with 4-methoxyphenylacrylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is purified by column chromatography, and N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide is obtained in high yield and purity.
科学研究应用
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide has also been studied for its potential in neuroprotection. It has been shown to protect neurons from oxidative stress and glutamate-induced toxicity. N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide activates the Nrf2-ARE pathway, which is a key regulator of cellular antioxidant defense. This pathway induces the expression of various antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which protect cells from oxidative damage.
属性
IUPAC Name |
(E)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-15-7-4-14(5-8-15)6-9-17(19)18-10-12-22-13-16-3-2-11-21-16/h2-9,11H,10,12-13H2,1H3,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYAFTXOTCYVBS-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)

![2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)

![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)
![3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5157214.png)
![3-(diphenylmethyl)-5-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157215.png)
![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate](/img/structure/B5157222.png)